Desmethyl Mirtazapine-d4 Hydrochloride

Vue d'ensemble

Description

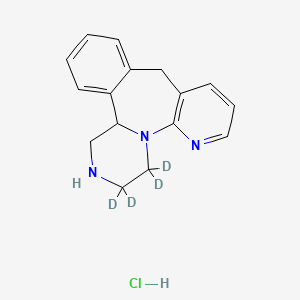

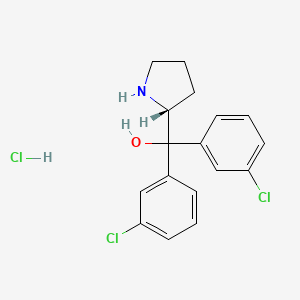

Desmethyl Mirtazapine-d4 Hydrochloride is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker . It is used for research purposes .

Synthesis Analysis

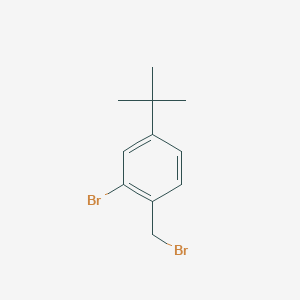

Desmethyl Mirtazapine-d4 Hydrochloride is the deuterium labeled Desmethyl Mirtazapine Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Desmethyl Mirtazapine-d4 Hydrochloride is C16H14D4ClN3 . The molecular weight is 291.81 .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The molecular weight of Desmethyl Mirtazapine-d4 Hydrochloride is 291.81 . The molecular formula is C16H14D4ClN3 .Applications De Recherche Scientifique

Therapeutic Drug Monitoring

Desmethyl Mirtazapine-d4 Hydrochloride is used in therapeutic drug monitoring. A new, rapid, and sensitive high-performance liquid chromatography method has been developed in human plasma for the determination of Mirtazapine and N-desmethylmirtazapine (NDM), which is an active metabolite . This method is essential to achieve successful therapy, avoid toxicity related to drug interactions, genetic variability, and poor compliance .

Metabolite of Mirtazapine

Desmethyl Mirtazapine-d4 Hydrochloride is a metabolite of the antidepressant mirtazapine . It is formed from mirtazapine by the cytochrome P450 (CYP) isoform CYP3A4 .

Alpha-Adrenergic Antagonist

Desmethyl Mirtazapine-d4 Hydrochloride acts as an alpha-adrenergic antagonist . It binds to but does not activate alpha-adrenergic receptors, thereby blocking the actions of endogenous or exogenous alpha-adrenergic agonists .

Treatment of Hypertension

As an alpha-adrenergic antagonist, Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of hypertension .

Treatment of Vasospasm

Desmethyl Mirtazapine-d4 Hydrochloride is also used in the treatment of vasospasm, a condition where blood vessels spasm, leading to vasoconstriction .

Treatment of Peripheral Vascular Disease

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of peripheral vascular disease, a circulation disorder that affects blood vessels outside of the heart and brain .

Treatment of Shock

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of shock, a critical condition that occurs when the body is not getting enough blood flow .

Treatment of Pheochromocytoma

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of pheochromocytoma, a rare tumor of adrenal gland tissue .

Mécanisme D'action

Target of Action

Desmethyl Mirtazapine-d4 Hydrochloride is a deuterium labeled variant of Desmethyl Mirtazapine . The primary targets of Desmethyl Mirtazapine are the central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Desmethyl Mirtazapine-d4 Hydrochloride acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can help alleviate symptoms of depression and other psychiatric disorders .

Biochemical Pathways

The action of Desmethyl Mirtazapine-d4 Hydrochloride affects several biochemical pathways. By acting as a partial agonist at dopamine and serotonin receptors, it can influence the dopaminergic and serotonergic pathways, which are involved in mood regulation . The downstream effects of these interactions can lead to improved mood and reduced symptoms of depression .

Pharmacokinetics

Desmethyl Mirtazapine-d4 Hydrochloride is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites . These metabolites have similar in vitro receptor binding profiles to the parent drug . The pharmacokinetic properties of Desmethyl Mirtazapine-d4 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), can be affected by the process of deuteration . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Desmethyl Mirtazapine-d4 Hydrochloride’s action include changes in neurotransmitter levels in the brain, which can lead to improved mood and reduced symptoms of depression . It has been found to be effective in treating major depressive disorder and depression associated with various conditions .

Action Environment

The action, efficacy, and stability of Desmethyl Mirtazapine-d4 Hydrochloride can be influenced by various environmental factors. These may include the individual’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism . .

Orientations Futures

Propriétés

IUPAC Name |

3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-JRWKTVICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670092 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188266-12-7 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate](/img/structure/B1499820.png)

![Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene](/img/structure/B1499825.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-2-sulfonylchloride](/img/structure/B1499832.png)

![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)

![6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1499840.png)

![3-[4-(4-Tolyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1499844.png)